1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

Description

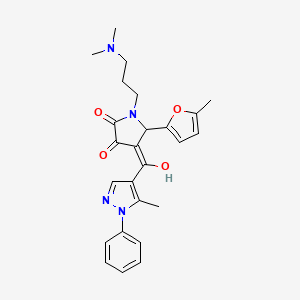

The compound 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative with a complex substitution pattern. Its core structure features:

- A pyrrol-2-one ring, a five-membered lactam known for its role in bioactive molecules.

- A 3-hydroxy group at position 3, which may participate in tautomerism or hydrogen bonding.

- A 5-methyl-1-phenylpyrazole-4-carbonyl group at position 4, introducing steric bulk and a heteroaromatic motif.

- A 3-(dimethylamino)propyl chain at position 1, enhancing solubility via its tertiary amine moiety.

Properties

IUPAC Name |

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c1-16-11-12-20(33-16)22-21(24(31)25(32)28(22)14-8-13-27(3)4)23(30)19-15-26-29(17(19)2)18-9-6-5-7-10-18/h5-7,9-12,15,22,30H,8,13-14H2,1-4H3/b23-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEJERWEYBQNTN-XTQSDGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2C(=C(C3=C(N(N=C3)C4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C2/C(=C(/C3=C(N(N=C3)C4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one, often referred to as a derivative of pyrazole, has garnered attention for its diverse biological activities. This compound, with a molecular formula of C25H27N5O3 and a molecular weight of approximately 445.523 g/mol, is part of a larger class of pyrazole derivatives known for their pharmacological properties.

Pharmacological Properties

The biological activity of this compound can be attributed to the pyrazole moiety, which is known for various pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. The following sections will explore these activities in detail.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study by Selvam et al. synthesized a series of pyrazole derivatives that demonstrated substantial inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone . The compound's structure allows it to interact with inflammatory pathways effectively.

Analgesic Activity

In addition to anti-inflammatory effects, compounds within this class have shown promising analgesic properties. For instance, studies have reported that certain pyrazole derivatives can reduce pain responses in animal models, suggesting potential applications in pain management therapies .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. Research conducted by Burguete et al. highlighted the antibacterial properties of similar pyrazole derivatives against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the molecule appears to enhance its antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for developing more potent derivatives. The incorporation of different substituents on the pyrazole ring and modifications in the side chains significantly influence the biological activity. For example, variations in the aryl groups attached to the pyrazole core have been shown to modulate both anti-inflammatory and antimicrobial activities .

Case Studies

Several case studies have documented the biological effects of similar compounds:

-

Case Study 1: Anti-inflammatory Effects

- Objective : Evaluate the anti-inflammatory potential of a novel pyrazole derivative.

- Method : In vivo studies using carrageenan-induced paw edema in rats.

- Results : The compound exhibited a dose-dependent reduction in edema comparable to indomethacin.

-

Case Study 2: Antimicrobial Efficacy

- Objective : Assess the antibacterial activity against Klebsiella pneumoniae.

- Method : Disc diffusion method.

- Results : Significant inhibition zones were observed, indicating potent antibacterial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrol-2-one Core

Key analogs and their substituent differences are summarized below:

Key Observations:

- Position 1: The dimethylamino group in the target compound contrasts with imidazole () or simpler alkyl chains in analogs. The dimethylamino group enhances water solubility compared to hydrophobic imidazole or phenyl groups.

- Position 4: The pyrazole-carbonyl group in the target compound differs from benzoyl () or benzofuranone () substituents.

Tautomerism and Stability

- The 3-hydroxy group on the pyrrol-2-one core (target compound) may exhibit tautomerism, analogous to hydroxypyrazoles (e.g., 5-hydroxypyrazole in ). This could stabilize the enol form via intramolecular hydrogen bonding, influencing reactivity and bioavailability.

- In contrast, compounds lacking hydroxyl groups (e.g., 1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-...

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.